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Introduction
GC373 is a potent, broad-spectrum inhibitor of the main protease (Mpro), also known as 3C-

like protease (3CLpro), of many coronaviruses, including SARS-CoV-2.[1][2] Mpro is a viral

cysteine protease essential for the replication of coronaviruses, as it is responsible for cleaving

the viral polyproteins into functional proteins.[1] By inhibiting Mpro, GC373 effectively blocks

viral replication. This document provides detailed protocols for key in vitro assays to evaluate

the antiviral activity of GC373.

Mechanism of Action
GC373 is a competitive inhibitor that covalently binds to the catalytic cysteine residue (Cys145)

in the active site of Mpro. This reversible covalent modification blocks the substrate-binding

pocket and inhibits the proteolytic activity of the enzyme, thereby preventing the processing of

the viral polyprotein and halting viral replication.
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Caption: Mechanism of action of GC373 in inhibiting coronavirus replication.

Data Presentation
The following tables summarize the quantitative data for the antiviral activity and cytotoxicity of

GC373 against SARS-CoV-2.

Table 1: In Vitro Inhibitory Activity of GC373 against SARS-CoV-2 Main Protease (Mpro)

Assay Type Parameter Value (µM) Reference

Mpro Inhibition Assay IC50 0.40 ± 0.05 [2]

Table 2: Antiviral Activity and Cytotoxicity of GC373

Virus Cell Line Parameter Value (µM) Reference

SARS-CoV-2 Vero E6 EC50 1.5 [2]

SARS-CoV-2 Vero E6 CC50 >200 [2]

SARS-CoV-2 A549 CC50 >200 [2]
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Experimental Protocols
Mpro Fluorescence Resonance Energy Transfer (FRET)-
Based Inhibition Assay
This assay measures the ability of GC373 to inhibit the enzymatic activity of recombinant Mpro

using a fluorogenic substrate.

Workflow:

Prepare Reagents:
- Mpro Enzyme

- FRET Substrate
- Assay Buffer

- GC373 dilutions

Incubate Mpro
with GC373

Add FRET Substrate
to Initiate Reaction

Measure Fluorescence
(Ex/Em)

Calculate % Inhibition
and IC50

Click to download full resolution via product page

Caption: Workflow for the Mpro FRET-based inhibition assay.

Materials:

Recombinant SARS-CoV-2 Mpro

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

GC373

DMSO

Black, low-binding 96-well plates

Fluorescence plate reader

Protocol:
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Prepare a stock solution of GC373 in DMSO and create a serial dilution series in Assay

Buffer.

In a 96-well plate, add 50 µL of Mpro enzyme solution (e.g., 0.4 µmol/L in Assay Buffer) to

each well.

Add 2 µL of the diluted GC373 or DMSO (for control wells) to the corresponding wells.

Incubate the plate at 37°C for 30 minutes.

Prepare the FRET substrate solution (e.g., 5 µmol/L in Assay Buffer).

Initiate the enzymatic reaction by adding 50 µL of the FRET substrate solution to each well.

Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm)

at regular intervals (e.g., every minute for 15-30 minutes) using a fluorescence plate reader.

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus

time curve).

Determine the percent inhibition for each GC373 concentration relative to the DMSO control.

Plot the percent inhibition against the logarithm of the GC373 concentration and fit the data

to a dose-response curve to calculate the IC50 value.

Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the concentration of GC373 that is toxic to host cells.

Workflow:

Seed Cells in
96-well Plate

Add Serial Dilutions
of GC373 Incubate for 24-48h Add CellTiter-Glo®

Reagent Measure Luminescence Calculate % Viability
and CC50

Click to download full resolution via product page

Caption: Workflow for the cytotoxicity assay.
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Materials:

Vero E6 or A549 cells

Complete growth medium (e.g., DMEM with 10% FBS)

GC373

DMSO

White, clear-bottom 96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Luminometer

Protocol:

Seed Vero E6 or A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate

overnight.

Prepare a serial dilution of GC373 in complete growth medium. The final DMSO

concentration should be kept below 0.5%.

Remove the old medium from the cells and add 100 µL of the medium containing the diluted

GC373 or vehicle control (DMSO).

Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the percentage of cell viability against the logarithm of the GC373 concentration and

determine the CC50 value.

Plaque Reduction Assay
This assay quantifies the ability of GC373 to inhibit the production of infectious virus particles.

Workflow:

Seed Vero E6 Cells Infect with Virus Add GC373 Dilutions Add Agarose Overlay Incubate for 48-72h Fix and Stain Plaques Count Plaques and
Calculate EC50
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Caption: Workflow for the plaque reduction assay.

Materials:

Vero E6 cells

SARS-CoV-2 virus stock

Complete growth medium

GC373

DMSO

Low-melting-point agarose

Formaldehyde

Crystal violet staining solution

6-well or 12-well plates
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Protocol:

Seed Vero E6 cells in 6-well or 12-well plates and grow to confluence.

Prepare serial dilutions of GC373 in infection medium (e.g., DMEM with 2% FBS).

Infect the cell monolayers with SARS-CoV-2 at a multiplicity of infection (MOI) that produces

a countable number of plaques (e.g., 50-100 PFU/well).

Incubate for 1 hour at 37°C to allow for viral adsorption.

Remove the virus inoculum and wash the cells with PBS.

Add the medium containing the serially diluted GC373 to the respective wells. Include a virus

control (no compound) and a cell control (no virus, no compound).

Prepare a 1.6% solution of low-melting-point agarose and mix it 1:1 with 2x DMEM

containing 4% FBS.

Overlay the cells with this agarose mixture.

Incubate the plates at 37°C with 5% CO2 for 48-72 hours, until plaques are visible.

Fix the cells by adding 10% formaldehyde to each well and incubating for at least 4 hours.

Carefully remove the agarose overlay.

Stain the cells with 0.5% crystal violet solution for 15-20 minutes.

Gently wash the wells with water and allow them to dry.

Count the number of plaques in each well.

Calculate the percentage of plaque inhibition for each GC373 concentration compared to the

virus control.

Determine the EC50 value by plotting the percentage of inhibition against the log of the

compound concentration.
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Viral Yield Reduction Assay (RT-qPCR)
This assay measures the reduction in viral RNA production in the presence of GC373.

Workflow:

Infect and Treat Cells
with GC373 Incubate for 48h Extract Viral RNA from

Supernatant Perform RT-qPCR Quantify Viral RNA and
Determine Inhibition

Click to download full resolution via product page

Caption: Workflow for the viral yield reduction assay.

Materials:

Vero E6 cells

SARS-CoV-2 virus stock

GC373

Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

RT-qPCR master mix

Primers and probe specific for a SARS-CoV-2 gene (e.g., N gene)

RT-qPCR instrument

Protocol:

Seed Vero E6 cells in a suitable plate format (e.g., 24-well plate) and grow to confluence.

Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01).

After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh

medium containing serial dilutions of GC373.
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Incubate the plates for 48 hours at 37°C.

Collect the cell culture supernatants.

Extract viral RNA from the supernatants using a commercial viral RNA extraction kit

according to the manufacturer's instructions.

Perform one-step RT-qPCR using primers and a probe targeting a specific viral gene.

Example RT-qPCR cycling conditions:

Reverse transcription: 50°C for 10 minutes

Initial denaturation: 95°C for 2 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 30 seconds

Generate a standard curve using a known quantity of viral RNA to quantify the viral copy

number in each sample.

Calculate the percentage of reduction in viral RNA yield for each GC373 concentration

compared to the untreated virus control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for GC373 In Vitro
Antiviral Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3098307#gc373-in-vitro-antiviral-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b3098307#gc373-in-vitro-antiviral-assay-protocol
https://www.benchchem.com/product/b3098307#gc373-in-vitro-antiviral-assay-protocol
https://www.benchchem.com/product/b3098307#gc373-in-vitro-antiviral-assay-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3098307?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3098307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

